molecular formula C8H5BrN2O B2812814 3-Bromo-1,7-naphthyridin-4-ol CAS No. 53454-34-5

3-Bromo-1,7-naphthyridin-4-ol

Cat. No.: B2812814
CAS No.: 53454-34-5
M. Wt: 225.045
InChI Key: CISLSYOJOUTPMZ-UHFFFAOYSA-N
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Description

3-Bromo-1,7-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the third position and a ketone group at the fourth position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,7-naphthyridin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,7-naphthyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Bromo-1,7-naphthyridin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific photochemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1,7-naphthyridin-4-ol involves its interaction with molecular targets and pathways within biological systems. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Properties

IUPAC Name

3-bromo-1H-1,7-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISLSYOJOUTPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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